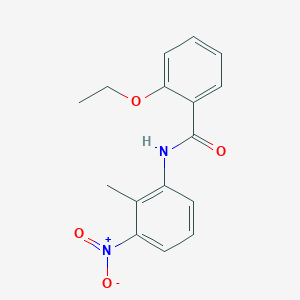![molecular formula C19H12N2O2 B5796397 6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as BPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of pyrrolopyridine derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of BPP involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. BPP has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. BPP also modulates the activity of transcription factors, which regulate gene expression and cellular processes. Furthermore, BPP has been shown to interact with G protein-coupled receptors, which are involved in various physiological functions.
Biochemical and Physiological Effects:
BPP has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, BPP induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. BPP also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In inflammation, BPP suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Additionally, BPP reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using BPP in lab experiments is its high potency and selectivity towards its cellular targets. BPP has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using BPP is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the pharmacokinetics and pharmacodynamics of BPP in vivo are not well understood, which may limit its clinical translation.
将来の方向性
There are several future directions for the research and development of BPP. One of the potential applications of BPP is in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. BPP has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models of Alzheimer's disease. Additionally, BPP has been found to enhance dopaminergic neurotransmission and reduce neuroinflammation in animal models of Parkinson's disease. Another future direction is the optimization of the pharmacokinetics and pharmacodynamics of BPP for its clinical translation. This may involve the development of novel drug delivery systems or the modification of the chemical structure of BPP to improve its solubility and bioavailability.
合成法
The synthesis of BPP involves a multi-step process that includes the condensation of 2-aminobiphenyl with 3-methyl-4-nitroso-5H-pyrrolo[3,4-b]pyridine, followed by reduction and cyclization reactions. The yield of BPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts.
科学的研究の応用
BPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BPP has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPP has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, BPP has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
6-(2-phenylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-6-12-20-17(15)19(23)21(18)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDJFHAXFVCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(biphenyl-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)


![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)


